molecular formula C15H8FN3O2S2 B2808734 N-(4-fluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-92-9

N-(4-fluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2808734
CAS No.: 862976-92-9
M. Wt: 345.37
InChI Key: JJKHOQBSMMMHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-fluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-amine is a heterocyclic molecule featuring a tricyclic core system (dodeca-1(9),2,7,11-tetraene) with embedded oxygen (4,6-dioxa), sulfur (10-thia), and nitrogen (12-aza) atoms. This structure is analogous to tricyclic benzothiazole derivatives reported in medicinal chemistry, such as antiproliferative agents targeting kinase pathways .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FN3O2S2/c16-7-2-1-3-11-13(7)18-15(22-11)19-14-17-8-4-9-10(21-6-20-9)5-12(8)23-14/h1-5H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKHOQBSMMMHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves multiple steps. One common approach is the condensation reaction of 4-fluoro-1,3-benzothiazole with appropriate reagents to introduce the desired functional groups. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with biological pathways essential for the survival of pathogens . The exact molecular targets and pathways depend on the specific application and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tricyclic core is distinct from spirocyclic (e.g., ) or linear thiadiazole hybrids (e.g., ).
  • Fluorine substitution on the benzothiazole ring may enhance metabolic stability compared to nitro or methyl groups in analogues .

Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound’s similarity to bioactive benzothiazoles can be quantified:

  • Compound 4b (): ~65–70% similarity (based on shared benzothiazole and sulfur-containing motifs).
  • Aglaithioduline (): ~60% similarity (divergent tricyclic vs. linear structures).

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that includes a benzothiazole moiety and several functional groups that contribute to its reactivity and biological interactions.

PropertyValue
IUPAC Name This compound
Molecular Formula C15H14F N3O2S
Molecular Weight 345.37 g/mol
CAS Number 862976-64-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-fluoro-1,3-benzothiazole derivatives. The synthetic route may include cyclization reactions and functional group modifications under controlled conditions to yield the desired product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:

  • Study Findings : A study evaluated the antimicrobial efficacy of related benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 5 to 50 µg/mL for the most active compounds .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied due to their ability to inhibit cell proliferation in various cancer cell lines:

  • Case Study : A series of fluorinated benzothiazole derivatives were tested against breast and lung cancer cell lines. The compound showed significant antiproliferative effects with IC50 values in the low micromolar range (approximately 10 µM) for certain derivatives .
  • Mechanism of Action : The mechanism is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways, although specific targets for this compound require further elucidation.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as:

  • Enzymes : Inhibition of enzymes involved in DNA replication or repair.
  • Receptors : Modulation of receptor activity affecting signal transduction pathways.

Q & A

Basic: How can researchers optimize the synthesis of this tricyclic compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires addressing challenges in cyclization and functional group compatibility. Key strategies include:

  • Stepwise Cyclization : Employing sequential ring-forming reactions (e.g., thiazole ring closure followed by dioxa- and azatricyclo-system assembly) to minimize side reactions. Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling of fluorobenzothiazole moieties .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while low temperatures (−78°C to 0°C) reduce undesired polymerization .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) paired with recrystallization (ethanol/water) isolates the product with >95% purity .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:
A multi-technique approach ensures accurate structural validation:

  • ¹H/¹³C NMR : Assign peaks for fluorine (δ ~160 ppm in ¹⁹F NMR) and sulfur atoms, with distinct shifts for the benzothiazole (δ 7.2–8.1 ppm) and triazolopyrimidine cores .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Example: Calculated for C₁₈H₁₂F₃N₅O₂S₂: 457.0452; Observed: 457.0449 .
  • X-ray Crystallography : Resolve bond angles and torsional strain in the tricyclic system. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

Advanced: How can researchers design assays to evaluate this compound’s bioactivity against kinase targets?

Methodological Answer:
Targeted kinase inhibition assays involve:

  • Enzyme Inhibition Profiling : Use ADP-Glo™ Kinase Assay (Promega) to measure IC₅₀ against kinases like EGFR or CDK2. Pre-incubate the compound (0.1–100 µM) with kinase and ATP (10 µM) for 30 minutes .
  • Surface Plasmon Resonance (SPR) : Immobilize kinase on a CM5 chip to determine binding kinetics (kₐ, k𝒹) and affinity (K_D). A typical run buffer: 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4 .
  • Cell-Based Validation : Test antiproliferative activity in cancer lines (e.g., MCF-7, IC₅₀ < 10 µM) via MTT assay, with paclitaxel as a positive control .

Advanced: What computational strategies resolve contradictions between predicted and experimental binding affinities?

Methodological Answer:
Discrepancies between computational models (e.g., docking) and experimental data require:

  • Enhanced Sampling MD Simulations : Run 200 ns simulations (AMBER22) to capture conformational changes in the kinase active site. Compare binding free energies (MM-PBSA) across trajectories .
  • Alchemical Free Energy Calculations : Use FEP+ (Schrödinger) to compute relative binding energies of analogs, correcting for fluorine’s electronegativity effects .
  • Density Functional Theory (DFT) : Optimize ligand-protein geometries at the B3LYP/6-31G* level to identify charge transfer or steric clashes missed in docking .

Advanced: How can the compound’s electronic properties guide its application in photodynamic therapy?

Methodological Answer:
The benzothiazole and dioxa-thia-aza tricyclic system exhibits unique optoelectronic behavior:

  • UV-Vis Spectroscopy : Measure λₘₐₓ in DMSO (e.g., 320 nm, ε = 12,500 M⁻¹cm⁻¹) to assess π→π* transitions. Compare with methylene blue for singlet oxygen quantum yield (ΦΔ) .
  • Electrochemical Analysis : Cyclic voltammetry (CH Instruments) in 0.1 M TBAP/ACN reveals redox potentials (E₁/2 ~ −1.2 V vs. Ag/AgCl), correlating with electron-deficient thiazole rings .
  • Theoretical Modeling : TD-DFT calculations (CAM-B3LYP/def2-TZVP) predict charge-transfer states for ROS generation .

Basic: What synthetic intermediates are prone to degradation, and how can stability be improved?

Methodological Answer:
Key unstable intermediates include:

  • Fluorobenzothiazole Amine : Susceptible to hydrolysis under acidic conditions. Stabilize by storing under N₂ at −20°C in anhydrous DCM .
  • Dioxa-thia-aza Tricyclic Precursor : Light-sensitive; use amber vials and add radical inhibitors (e.g., BHT, 0.1% w/w) during cyclization .
  • Sulfonamide Byproducts : Remove via acid-base extraction (pH 3–5) to prevent aggregation during crystallization .

Advanced: How does the compound’s regioselectivity in heterocyclic reactions compare to analogs?

Methodological Answer:
Regioselectivity is governed by electronic and steric factors:

  • Electrophilic Aromatic Substitution : Fluorine at C4 (benzothiazole) directs incoming electrophiles to C6 via σ-complex stabilization. Compare with non-fluorinated analogs (C5 substitution) using HNO₃/H₂SO₄ nitration .
  • Nucleophilic Attack : The azatricyclo system’s N11 shows higher reactivity than N12 in SNAr reactions (e.g., with piperidine), confirmed by 2D NMR NOESY .
  • Steric Maps : Generate using Mercury (CCDC) to visualize % buried volume (%VBur) around reactive sites, guiding functionalization .

Basic: What safety protocols are essential when handling this compound’s precursors?

Methodological Answer:
Critical safety measures include:

  • Fluorobenzothiazole Handling : Use PTFE-lined gloves and fume hoods to prevent inhalation (TLV: 0.1 ppm). Neutralize HF byproducts with CaCO₃ slurry .
  • Sulfonamide Intermediates : Avoid skin contact (LD₅₀ > 500 mg/kg in rats); use closed-system reactors with HEPA filtration .
  • Waste Disposal : Quench reactive sulfur species with 10% NaHCO₃ before incineration .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:
Mechanistic validation requires:

  • X-ray Crystallography : Co-crystallize with target enzyme (e.g., EGFR-TK) at 2.0 Å resolution to identify H-bonds (e.g., N11 with Met793) and hydrophobic contacts .
  • Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS of binding (K_D < 1 µM) to distinguish entropic vs. enthalpic contributions .
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition modality (e.g., competitive Ki = 0.8 nM) .

Advanced: How can AI-driven platforms accelerate the discovery of derivatives with enhanced solubility?

Methodological Answer:
AI workflows integrate:

  • Generative Models : Train GPT-Chem (transformer-based) on ChEMBL data to propose derivatives with logP < 3. Prioritize polar groups (e.g., morpholine) at C4 .
  • COMSOL Multiphysics : Simulate dissolution rates in biorelevant media (FaSSIF) using Fick’s law, optimizing particle size (D90 < 10 µm) .
  • High-Throughput Screening (HTS) : Use Echo 555 (Labcyte) to test 10,000 analogs/day in 384-well plates, measuring kinetic solubility (Nephelometry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.